molecular formula C11H14O3S B12583873 (3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid CAS No. 454458-22-1

(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid

Cat. No.: B12583873
CAS No.: 454458-22-1
M. Wt: 226.29 g/mol
InChI Key: LMBJAVFTESEKLJ-VIFPVBQESA-N
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Description

(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is an organic compound characterized by the presence of a hydroxyl group, a phenylsulfanyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a thiophenol derivative under basic conditions to introduce the phenylsulfanyl group. This is followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic asymmetric synthesis. This method utilizes chiral catalysts to achieve high enantioselectivity and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in solvents like acetone or dichloromethane.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of 3-oxo-5-(phenylsulfanyl)pentanoic acid.

    Reduction: Formation of 3-hydroxy-5-(phenylsulfanyl)pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylsulfanyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxy-5-(methylsulfanyl)pentanoic acid: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    (3R)-3-Hydroxy-5-(ethylsulfanyl)pentanoic acid: Similar structure but with an ethylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and binding interactions, making it a valuable molecule for various applications.

Properties

CAS No.

454458-22-1

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

(3R)-3-hydroxy-5-phenylsulfanylpentanoic acid

InChI

InChI=1S/C11H14O3S/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14)/t9-/m0/s1

InChI Key

LMBJAVFTESEKLJ-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)SCC[C@@H](CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)SCCC(CC(=O)O)O

Origin of Product

United States

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